molecular formula C7H6N4O2 B564228 4-(3-Pyridyl)-1,2,4-triazolodone-3,5-dione CAS No. 1076199-39-7

4-(3-Pyridyl)-1,2,4-triazolodone-3,5-dione

Cat. No.: B564228
CAS No.: 1076199-39-7
M. Wt: 178.151
InChI Key: URGWWQDHHDSCEI-UHFFFAOYSA-N
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Description

4-(3-Pyridyl)-1,2,4-triazolodone-3,5-dione is a heterocyclic compound that features a pyridine ring fused with a triazolidine-dione moiety

Scientific Research Applications

4-(3-Pyridyl)-1,2,4-triazolodone-3,5-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of a compound generally refers to the specific biochemical interaction through which it produces its pharmacological effect. While the mechanism of action for “4-(Pyridin-3-yl)-1,2,4-triazolidine-3,5-dione” is not available in the sources I found, pyridine-based compounds are known to have diverse biological activities .

Future Directions

The future directions in the study of a compound depend on its potential applications in various fields such as medicine, agriculture, etc. Pyridine derivatives are known to have significant therapeutic potential, including antimicrobial, antiviral, antitumor, analgesic, anticonvulsant, anti-inflammatory, antioxidant, anti-Alzheimer’s, anti-ulcer, and antidiabetic activities . The future directions for “4-(Pyridin-3-yl)-1,2,4-triazolidine-3,5-dione” could involve exploring these potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Pyridyl)-1,2,4-triazolodone-3,5-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-aminopyridine with a suitable dione precursor in the presence of a cyclizing agent. The reaction is usually carried out in a solvent such as ethanol or acetonitrile, under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and automated systems are often employed to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

4-(3-Pyridyl)-1,2,4-triazolodone-3,5-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine carboxylic acids, while reduction can produce pyridine alcohols .

Comparison with Similar Compounds

Similar Compounds

  • 4-(Pyridin-2-yl)-1,2,4-triazolidine-3,5-dione
  • 4-(Pyridin-4-yl)-1,2,4-triazolidine-3,5-dione
  • 4-(3-Pyridyl)-1,2,4-triazolodone-3,5-dione derivatives

Uniqueness

This compound is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and interaction with biological targets. This uniqueness makes it a valuable compound for developing new drugs and materials with tailored properties .

Properties

IUPAC Name

4-pyridin-3-yl-1,2,4-triazolidine-3,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N4O2/c12-6-9-10-7(13)11(6)5-2-1-3-8-4-5/h1-4H,(H,9,12)(H,10,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URGWWQDHHDSCEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)N2C(=O)NNC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90652673
Record name 4-(Pyridin-3-yl)-1,2,4-triazolidine-3,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90652673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1076199-39-7
Record name 4-(Pyridin-3-yl)-1,2,4-triazolidine-3,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90652673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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